(24R,25R)-3alpha,7alpha,24-trihydroxy-5beta-cholestan-26-oyl-CoA structure
(24R,25R)-3alpha,7alpha,24-trihydroxy-5beta-cholestan-26-oyl-CoA structure
An In-Depth Technical Guide to (24R,25R)-3α,7α,24-trihydroxy-5β-cholestan-26-oyl-CoA: Structure, Biosynthesis, and Analysis
Executive Summary
This technical guide provides a comprehensive overview of (24R,25R)-3α,7α,24-trihydroxy-5β-cholestan-26-oyl-CoA, a critical intermediate in the peroxisomal β-oxidation pathway of bile acid synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's precise stereochemical structure, its intricate biosynthetic pathway originating from cholesterol, its pivotal role in the formation of mature C24 bile acids, and its clinical significance in peroxisomal disorders. We further present detailed, field-proven methodologies for the extraction and quantification of its precursor C27 bile acids from biological matrices, underscoring the analytical rigor required for its study. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a deep and actionable understanding of this key metabolic player.
Introduction: The Significance of C27 Bile Acid Intermediates
Bile acids are amphipathic steroid molecules derived from cholesterol catabolism in the liver.[1] They are not merely digestive surfactants for dietary fats but also crucial signaling molecules that regulate lipid, glucose, and energy metabolism through receptors like the farnesoid X receptor (FXR) and TGR5.[1] The biosynthesis of the primary human bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), is a complex multi-step process involving enzymes in the cytoplasm, endoplasmic reticulum, mitochondria, and peroxisomes.[2]
While the final products are C24 bile acids, the pathway proceeds via C27 intermediates. The shortening of the cholesterol side chain from 27 to 24 carbons does not occur in a single step but requires a β-oxidation process analogous to fatty acid breakdown, which takes place exclusively within peroxisomes.[3][4] (24R,25R)-3α,7α,24-trihydroxy-5β-cholestan-26-oyl-CoA is a key C27 intermediate that stands at the crossroads of this peroxisomal processing. Its correct formation and metabolism are essential for maintaining bile acid homeostasis. Impairment in this pathway, often due to genetic defects in peroxisomal enzymes, leads to the accumulation of C27 bile acid intermediates, which are cytotoxic and serve as primary diagnostic markers for a class of severe metabolic disorders known as peroxisomal biogenesis disorders (PBDs).[3][5] Understanding the structure and biochemistry of this specific acyl-CoA is therefore fundamental to diagnosing these conditions and developing potential therapeutic interventions.
Molecular Structure and Stereochemistry
The structure of (24R,25R)-3α,7α,24-trihydroxy-5β-cholestan-26-oyl-CoA is defined by several key features:
-
Steroid Nucleus: It possesses a 5β-cholestane ring structure, meaning the A and B rings have a cis junction. This configuration is characteristic of mature bile acids in humans.
-
Hydroxyl Groups: It features α-oriented hydroxyl groups at positions 3 and 7. These are introduced early in the bile acid synthesis pathway.
-
Side Chain: The complexity lies in the C-26 acyl-CoA side chain. Crucially, it has hydroxyl groups at the C-24 position. The stereochemistry at positions 24 and 25 is specific: (24R, 25R). This precise spatial arrangement is not random but is the direct result of stereospecific enzymatic reactions within the peroxisome.
-
Coenzyme A Thioester: The carboxyl group at C-26 is activated to a thioester by linkage to coenzyme A (CoA). This activation is a prerequisite for the enzymatic reactions of β-oxidation.[1]
The stereochemistry at C-24 and C-25 is of paramount importance. Enzymes are highly specific catalysts, and the active sites of peroxisomal enzymes that process this molecule are structured to recognize the (24R,25R) isomer exclusively. Other stereoisomers are not processed correctly, which can lead to metabolic bottlenecks if they are formed.
Biosynthesis and Peroxisomal Processing
The formation of (24R,25R)-3α,7α,24-trihydroxy-5β-cholestan-26-oyl-CoA is a late-stage event in the overall synthesis of bile acids from cholesterol. The pathway can be conceptualized in two major phases: initial ring modifications and side-chain oxidation, followed by peroxisomal side-chain shortening.
Phase 1: Pre-peroxisomal Modifications
The classic bile acid synthesis pathway is initiated by cholesterol 7α-hydroxylase (CYP7A1) in the endoplasmic reticulum.[2] A series of enzymatic steps modify the steroid nucleus and oxidize the terminal methyl group of the cholesterol side chain to a carboxylic acid, forming 3α,7α-dihydroxy-5β-cholestanoic acid (DHCA). This C27 acid must be activated before it can be transported into the peroxisome. This is achieved by conversion to its CoA thioester, DHCA-CoA, a reaction catalyzed by bile acid-CoA synthetase (BACS) at the endoplasmic reticulum.
Phase 2: Peroxisomal β-Oxidation
Once DHCA-CoA enters the peroxisome, it undergoes a cycle of β-oxidation. The formation of our topic molecule involves the following key steps:
-
Racemization: The initial substrate for peroxisomal β-oxidation has a (25R) configuration. However, the subsequent enzymes require the (25S) configuration. The enzyme α-methylacyl-CoA racemase (AMACR) is responsible for this stereochemical inversion. A deficiency in AMACR leads to the accumulation of (25R)-C27 bile acids.[3]
-
Hydration & Dehydration: The key step in forming the 24-hydroxy group is catalyzed by D-bifunctional protein (DBP), encoded by the HSD17B4 gene.[6] This enzyme possesses both 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities. It stereospecifically adds a water molecule across the C24-C25 double bond of an enoyl-CoA intermediate, producing exclusively the (24R,25R)-3α,7α,24-trihydroxy-5β-cholestan-26-oyl-CoA isomer.
The diagram below illustrates the core peroxisomal steps leading to and processing the target molecule.
Following its formation, (24R,25R)-3α,7α,24-trihydroxy-5β-cholestan-26-oyl-CoA is immediately acted upon by the dehydrogenase domain of DBP, which oxidizes the 24-hydroxyl group to a ketone. A subsequent thiolytic cleavage releases propionyl-CoA and the final C24 bile acyl-CoA (e.g., chenodeoxycholoyl-CoA), completing the side-chain shortening process.
Analytical Methodologies
The direct analysis of acyl-CoA thioesters is challenging due to their low abundance and instability. Therefore, the standard analytical approach is to measure their precursor C27 bile acids (DHCA and THCA) after hydrolysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its superior sensitivity and specificity.[5][7]
Experimental Protocol: Quantification of C27 Bile Acids in Liver Tissue by LC-MS/MS
This protocol provides a robust method for the extraction and analysis of C27 bile acids from liver tissue, adapted from established methodologies.[7][8] The core principle is to efficiently extract the bile acids, remove interfering substances like proteins and phospholipids, and then quantify the analytes using stable isotope-labeled internal standards.
Materials & Reagents:
-
Frozen Liver Tissue (~20-50 mg)
-
Zirconium oxide beads (1.4 mm)
-
Extraction Solvent: 2-propanol containing a mixture of deuterated internal standards (e.g., d4-DHCA, d4-THCA).
-
MilliQ Water
-
Acetonitrile (LC-MS Grade)
-
Formic Acid
-
Tissue Homogenizer (e.g., Precellys 24)
-
Microcentrifuge (refrigerated)
-
Vacuum Concentrator
-
UPLC-MS/MS system
Step-by-Step Methodology:
-
Sample Preparation (Justification):
-
Step 1.1: Weigh 20-50 mg of frozen liver tissue into a 2 mL screw-capped homogenization tube containing zirconium beads. Rationale: Keeping the tissue frozen until the moment of homogenization is critical to quench enzymatic activity and preserve the in vivo metabolic state, preventing degradation of target analytes.
-
Step 1.2: Add 1 mL of ice-cold 2-propanol containing the deuterated internal standards. Rationale: 2-propanol serves as both a protein precipitant and an extraction solvent. The inclusion of stable isotope-labeled internal standards at the very first step is crucial for accurate quantification, as they will correct for analyte loss during all subsequent sample preparation stages and for matrix effects during MS analysis.
-
-
Homogenization and Extraction (Justification):
-
Step 2.1: Homogenize the tissue using a bead-based homogenizer (e.g., 3 cycles of 30 seconds at 6500 rpm, with cooling on ice between cycles). Rationale: Mechanical disruption is necessary to break open the hepatocytes and peroxisomes, releasing the bile acids into the solvent. Multiple short cycles with cooling prevent overheating, which could degrade the analytes.
-
Step 2.2: Incubate the homogenate with continuous shaking for 30 minutes at 4°C. Rationale: This incubation period ensures exhaustive extraction of the bile acids from the tissue matrix into the solvent.
-
Step 2.3: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C. Rationale: Centrifugation pellets the precipitated proteins and cellular debris, leaving the supernatant enriched with the target bile acids.
-
-
Final Sample Preparation for LC-MS/MS (Justification):
-
Step 3.1: Carefully transfer the supernatant to a new tube. Evaporate to dryness using a vacuum centrifuge. Rationale: Removing the extraction solvent concentrates the analytes and allows for reconstitution in a solvent that is compatible with the LC mobile phase.
-
Step 3.2: Reconstitute the dried extract in 200 µL of 50:50 acetonitrile:water with 0.1% formic acid. Vortex and sonicate for 10 minutes. Rationale: This solvent composition is typical for reverse-phase chromatography. Formic acid is added to acidify the mobile phase, which promotes the protonation of bile acids, enhancing their ionization efficiency in positive ion mode ESI-MS.
-
Step 3.3: Centrifuge one final time (16,000 x g, 10 min, 4°C) to remove any remaining particulates. Rationale: This final "polishing" step is essential to prevent clogging of the sensitive UPLC column and MS source.
-
Step 3.4: Transfer the clear supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separation is typically achieved on a C18 reverse-phase column with a gradient elution using water and acetonitrile/methanol, both containing formic acid.
-
Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.
-
Data Presentation: C27 Bile Acid Levels in Health and Disease
The clinical utility of measuring C27 bile acids is evident when comparing their concentrations in healthy individuals versus patients with peroxisomal disorders. The accumulation of these intermediates is a hallmark of these diseases.
| Analyte Group | Control Subjects (n=20) | Patients with PBDs (n=49) | Fold Increase | Reference |
| Total Serum C27 Bile Acids (μmol/L) | 0.007 ± 0.004 | 14.06 ± 2.59 | ~2000x | [3] |
Table 1: Comparison of total C27 bile acid concentrations in serum from healthy adult controls and patients with confirmed Peroxisomal Biogenesis Disorders (PBDs). Data are presented as mean ± SEM.
Pathophysiological Relevance
The accumulation of C27 bile acid intermediates, including the precursors to (24R,25R)-3α,7α,24-trihydroxy-5β-cholestan-26-oyl-CoA, is a direct biochemical consequence of defects in peroxisomal β-oxidation.
-
D-Bifunctional Protein (DBP) Deficiency: In this autosomal recessive disorder, mutations in the HSD17B4 gene impair or eliminate the function of DBP.[6] Without a functional hydratase or dehydrogenase, the β-oxidation of C27-bile acyl-CoAs halts, leading to a massive buildup of DHCA and THCA in plasma and tissues. These accumulating C27 bile acids are cytotoxic, contributing significantly to the severe liver disease (cholestasis, fibrosis, and cirrhosis) that characterizes this condition.[5][6]
-
α-Methylacyl-CoA Racemase (AMACR) Deficiency: In this disorder, the inability to convert the (25R)-isomer to the (25S)-isomer causes a buildup of C27 bile acids that consist exclusively of the (25R)-diastereoisomer.[3] This specific stereochemical signature is diagnostic for AMACR deficiency.
The analysis of C27 bile acids is therefore a cornerstone in the differential diagnosis of PBDs and other inherited disorders of bile acid synthesis.
Conclusion and Future Directions
(24R,25R)-3α,7α,24-trihydroxy-5β-cholestan-26-oyl-CoA is more than a fleeting metabolic intermediate; it is a precisely structured molecule whose formation and processing are a testament to the stereochemical fidelity of peroxisomal enzymes. Its study provides a critical window into the health of the bile acid synthesis pathway. While current analytical methods focus on its more stable precursors, future advancements in mass spectrometry may enable the direct, high-sensitivity quantification of acyl-CoA species from biological tissues, offering an even more direct measure of metabolic flux. For drug development professionals, understanding this pathway is essential when investigating compounds that may impact peroxisomal function or lipid metabolism, as off-target inhibition could lead to the accumulation of these toxic C27 intermediates. Continued research into the regulation of these peroxisomal enzymes may uncover novel therapeutic targets for managing peroxisomal disorders and associated liver diseases.
References
-
Metabolomics Workbench. (2014). Murine Liver Extraction Protocol for Bile Acids. Available at: [Link]
-
Johnson, D. W., ten Brink, H. J., Schuit, R. C., & Jakobs, C. (2001). Rapid and quantitative analysis of unconjugated C27 bile acids in plasma and blood samples by tandem mass spectrometry. Journal of Lipid Research, 42(1), 9–16. Available at: [Link]
-
Bove, K. E., Heubi, J. E., Balistreri, W. F., & Setchell, K. D. (2004). Tandem mass spectrometry of serum cholestanoic (C27) acids: typical concentration ranges and application to the study of peroxisomal biogenesis disorders. Clinical Chemistry, 50(11), 2115-2123. Available at: [Link]
-
Ferdinandusse, S., Denis, S., Mooijer, P. A., Dekker, C., ten Brink, H. J., Wijburg, F. A., & Wanders, R. J. (2006). Peroxisomes and bile acid biosynthesis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1761(12), 1427-1440. Available at: [Link]
-
Nishino, T., & Ishibashi, S. (1988). Study on stereospecificity of enzyme reaction related to peroxisomal bile acid synthesis in rat liver. Journal of biochemistry, 104(5), 734-737. Available at: [Link]
-
Haimerl, M., E-K, M., Fr, F., & Liebisch, G. (2020). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. Metabolites, 10(11), 463. Available at: [Link]
-
protocols.io. (2017). Extraction and analysis of liver lipids. Available at: [Link]
-
Sjövall, J. (2006). Bile acids: analysis in biological fluids and tissues. Journal of lipid research, 47(11), 2343-2357. Available at: [Link]
-
Javandira, C., Caracino, V., Voto, L. S., & Ciaffi, S. (2020). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. Molecules, 25(14), 3144. Available at: [Link]
-
Frontiers Media SA. (2021). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Frontiers in Pharmacology, 12, 717902. Available at: [Link]
-
Al-Haggar, M., Al-Adl, D., El-Beheiry, A., & El-Bassyouni, H. T. (2022). D-Bifunctional Protein Deficiency Type III: Two Turkish Cases and a Novel HSD17B4 Gene Variant. Journal of Pediatric Genetics, 11(04), 281-286. Available at: [Link]
-
PubMed. (1987). Enzymatic determination of serum 3 alpha-sulfated bile acids concentration with bile acid 3 alpha-sulfate sulfohydrolase. Available at: [Link]
-
National Institutes of Health. (2017). Analytical evaluation of three enzymatic assays for measuring total bile acids in plasma using a fully-automated clinical chemistry platform. PLoS ONE, 12(6), e0179255. Available at: [Link]
-
Wikipedia. (n.d.). 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA 24-hydroxylase. Available at: [Link]
-
ResearchGate. (2020). Enzymatic methods may underestimate the total serum bile acid concentration. Available at: [Link]
-
PubChem. (n.d.). 3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid. Available at: [Link]
-
Hofmann, A. F. (2009). Key discoveries in bile acid chemistry and biology and their clinical applications: history of the last eight decades. Journal of lipid research, 50(Supplement), S155-S165. Available at: [Link]
-
Frontiers Media SA. (2022). The role of bile acid metabolism in the occurrence and development of NAFLD. Frontiers in Endocrinology, 13, 1041188. Available at: [Link]
Sources
- 1. 3alpha,7alpha,24-trihydroxy-5beta-cholestan-26-oyl-CoA (CHEBI:27403) [ebi.ac.uk]
- 2. Key discoveries in bile acid chemistry and biology and their clinical applications: history of the last eight decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tandem mass spectrometry of serum cholestanoic (C27) acids - Typical concentration ranges and application to the study of peroxisomal biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. D-Bifunctional Protein Deficiency Type III: Two Turkish Cases and a Novel HSD17B4 Gene Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
